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Compound of Interest

Compound Name: 4-Fluoro-2-vinylphenol

CAS No.: 1295507-13-9

Cat. No.: B1439841 Get Quote

Introduction: The Strategic Importance of
Fluorinated Styrenes
In the landscape of drug discovery and advanced materials, 4-Fluoro-2-vinylphenol (4-F-2-

VP) occupies a critical niche. As a bioisostere in medicinal chemistry, the fluorine atom

modulates metabolic stability and lipophilicity, while the ortho-vinyl phenol moiety serves as a

versatile "chemical handle" for cyclization reactions (e.g., benzofuran synthesis) and radical

polymerizations.

This guide provides an authoritative interpretation of the 1H and 13C NMR spectra of 4-F-2-VP.

Unlike standard databases that list raw peaks, this analysis compares the compound against

its non-fluorinated (2-Vinylphenol) and isomeric (2-Fluoro-4-vinylphenol) alternatives. We

establish a self-validating protocol for confirming identity and purity, essential for preventing

costly downstream synthetic failures.

Experimental Methodology & Sample Preparation
To ensure reproducibility and spectral fidelity, the following protocol is recommended. The

choice of solvent is critical due to the labile phenolic proton and potential hydrogen bonding.

Protocol: High-Fidelity NMR Acquisition
Solvent Selection:

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1439841?utm_src=pdf-interest
https://www.benchchem.com/product/b1439841?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1439841?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Primary:DMSO-d6 (Dimethyl sulfoxide-d6).

Reasoning: Excellent solubility; stabilizes the phenolic -OH signal (sharp singlet ~9-10

ppm); prevents exchange broadening common in CDCl3.

Secondary:CDCl3 (Chloroform-d).

Reasoning: Useful for observing non-H-bonded chemical shifts, though the -OH peak

may drift or broaden.

Concentration: 10–15 mg in 0.6 mL solvent.

Warning: Higher concentrations (>30 mg) may induce π-stacking aggregation, shifting

aromatic peaks.

Instrument Parameters:

Frequency: 400 MHz minimum (600 MHz recommended for clear H-F coupling resolution).

Pulse Sequence: Standard 1H ZG30; 13C{1H} (proton-decoupled).

Temperature: 298 K (25°C).

1H NMR Spectral Interpretation
The 1H NMR spectrum of 4-F-2-VP is defined by three distinct zones: the Phenolic proton, the

Vinylic system (AMX pattern), and the Aromatic ring (trisubstituted pattern with F-coupling).

The Aromatic Region (The "Fingerprint")
The fluorine atom at position 4 exerts a strong pull, creating characteristic splitting patterns due

to Heteronuclear Spin-Spin Coupling (

).

H3 (dd, ~7.15 ppm): Located between the vinyl group (C2) and Fluorine (C4).

Coupling: Shows a large
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(~9-10 Hz) and a small meta-coupling

(~2-3 Hz) to H5.

H5 (td/ddd, ~6.90 ppm): Ortho to Fluorine, Ortho to H6.

Coupling: Large

(~8-9 Hz) and large ortho-coupling

(~8 Hz).

H6 (dd, ~6.80 ppm): Ortho to the Phenol group.

Coupling: Large ortho-coupling

(~8 Hz) and smaller meta-coupling

(~5-6 Hz).

The Vinylic System (AMX Pattern)
The vinyl group at the ortho position is chemically non-equivalent due to restricted rotation and

the phenolic environment.

H_vinyl_A (-CH=, dd): ~7.05 ppm. Coupled to both terminal vinyl protons (cis and trans).

H_vinyl_B (Terminal, trans to ring, d): ~5.75 ppm.[1] Large

(~17.6 Hz).

H_vinyl_C (Terminal, cis to ring, d): ~5.20 ppm.[2] Medium

(~11.0 Hz).

Comparative Data Table
Comparison with 2-Vinylphenol (non-fluorinated) highlights the specific shifts caused by the

fluorine substituent.
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Proton
Assignment

4-Fluoro-2-
vinylphenol
(Target)

2-Vinylphenol
(Alternative)

Shift Effect
(Δδ)

Coupling
Pattern
(Target)

-OH (Phenolic) 9.80 ppm (s) 9.45 ppm (s)
+0.35

(Deshielding)
Broad Singlet

Vinyl -CH= (Ha) 7.05 ppm 6.98 ppm +0.07
dd (

Hz)

Vinyl =CH2 (Hb) 5.75 ppm 5.71 ppm +0.04
d (

Hz)

Vinyl =CH2 (Hc) 5.20 ppm 5.13 ppm +0.07
d (

Hz)

Ar-H3 (Ortho to

F)
7.15 ppm 7.42 ppm (H3) -0.27 (Shielding)

dd (

Hz)

Ar-H5 (Ortho to

F)
6.90 ppm 6.85 ppm (H5) +0.05

td (

Hz)

Analyst Note: The Fluorine atom causes a significant upfield shift (shielding) on the adjacent H3

proton compared to the non-fluorinated analog, a key diagnostic marker.

13C NMR Spectral Interpretation
The 13C spectrum provides definitive proof of the fluorine position via C-F coupling constants (

), which appear as doublets.

Key Diagnostic Signals (DMSO-d6)
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C4 (C-F ipso): ~156.0 ppm. Doublet with massive coupling (

Hz).

C1 (C-OH): ~152.5 ppm. Doublet (

Hz).

C3 (Ortho to F): ~113.5 ppm.[2] Doublet (

Hz).

C5 (Ortho to F): ~116.0 ppm. Doublet (

Hz).

Vinyl Carbons:

-CH=: ~130 ppm (Singlet or weak doublet).

=CH2: ~115 ppm (Singlet).

Structural Validation Workflow
To guarantee the identity of 4-Fluoro-2-vinylphenol and distinguish it from its isomer (2-

Fluoro-4-vinylphenol), use the following logic flow.
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Unknown Fluorovinylphenol Sample

Acquire 1H NMR (DMSO-d6)

Check Vinyl Pattern Integration

Vinyl Integral = 3H
(1H dd, 2H d) Vinyl Integral ≠ 3H

Analyze Aromatic Region Coupling Impurity / Polymerization

Broad signals?

Identify H-F Couplings

Target: 4-Fluoro-2-vinylphenol
(H3 & H5 show large J_HF ~9Hz)

Pattern: 1,2,4-Subst.

Isomer: 2-Fluoro-4-vinylphenol
(H3 shows J_HF ~10Hz, H5/H6 different)

Pattern: 1,3,4-Subst.

Click to download full resolution via product page

Figure 1: Logic gate for distinguishing 4-Fluoro-2-vinylphenol from isomers and polymers.

Comparative Performance & Applications
Why choose 4-Fluoro-2-vinylphenol over 2-Vinylphenol?
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Metabolic Stability: The C-F bond at the para position blocks metabolic oxidation

(hydroxylation) common in non-fluorinated phenols, extending the half-life of drug candidates

derived from this scaffold.

Polymerization Kinetics: The electron-withdrawing fluorine atom slightly reduces the electron

density of the vinyl group compared to 2-Vinylphenol. This provides more controlled radical

polymerization rates, reducing the risk of "runaway" exotherms during polymer synthesis.

Acidity (pKa):

2-Vinylphenol: pKa ~10.

4-Fluoro-2-vinylphenol: pKa ~9.5.

Impact: The fluorinated analog is slightly more acidic, making it a better substrate for base-

catalyzed etherification reactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1439841#1h-and-13c-nmr-spectral-interpretation-of-
4-fluoro-2-vinylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b1439841#1h-and-13c-nmr-spectral-interpretation-of-4-fluoro-2-vinylphenol
https://www.benchchem.com/product/b1439841#1h-and-13c-nmr-spectral-interpretation-of-4-fluoro-2-vinylphenol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1439841?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1439841?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

